3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a methoxyphenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism by which 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine core is known for its ability to bind to various biological targets, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine: Lacks the acrylic acid moiety, which may affect its reactivity and applications.
3-(4-Methoxyphenyl)-2-oxopropanoic acid: Similar structure but with different functional groups, leading to different chemical properties and applications.
Uniqueness
3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its combination of an imidazo[1,2-a]pyridine core with a methoxyphenyl group and an acrylic acid moiety
Properties
IUPAC Name |
(E)-3-[2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-4-3-11-20-15(9-10-16(21)22)17(19-18(12)20)13-5-7-14(23-2)8-6-13/h3-11H,1-2H3,(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXNFSUFBFLSG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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